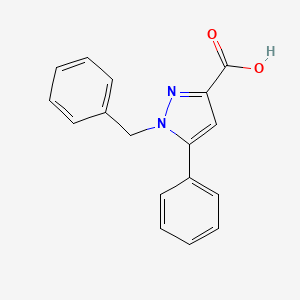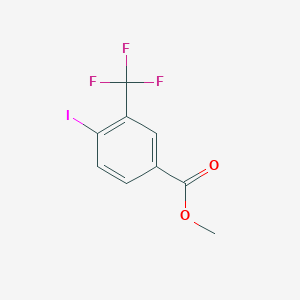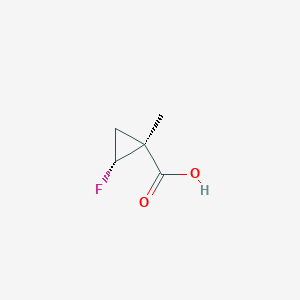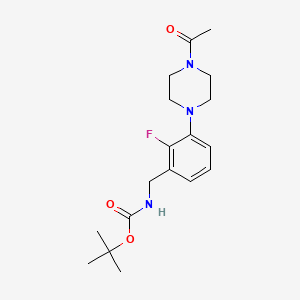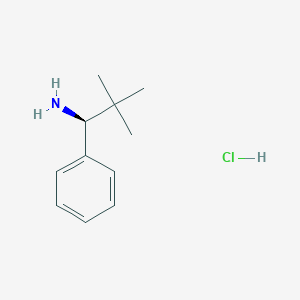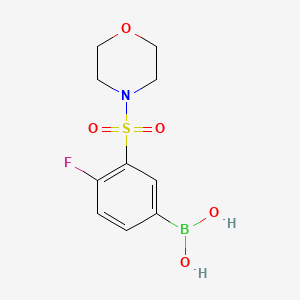
(4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid
Vue d'ensemble
Description
4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid, also known as FMSPBA, is a novel boronic acid derivative with a wide range of applications in organic synthesis. It has been used in various fields of science, including medicinal chemistry, materials science, and biochemistry. FMSPBA has the potential to be used as a catalyst in organic synthesis, as a reagent in medicinal chemistry, and as a stabilizing agent in biochemistry.
Applications De Recherche Scientifique
Synthesis and Characterization
(4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid and its derivatives are subjects of ongoing research due to their utility in various scientific applications. The interest in boronic acid derivatives stems from their significance in synthesizing biologically active compounds and their use as pharmaceutical agents. For instance, amino-3-fluorophenyl boronic acids have been synthesized for constructing glucose sensing materials that operate at physiological pH levels (Das et al., 2003). Similarly, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was synthesized and characterized for its structure and biological activity, showing significant anti-tuberculosis activity (Mamatha S.V et al., 2019).
Utility in Sensing and Detection
The boronic acid derivatives have been employed in the development of sensitive detection systems. A novel pH-responsive fluorescence probe based on 4-(morpholinomethyl)phenyl)boronic acid was synthesized for detecting trace-level organophosphorus pesticides in fruit juices. This probe exhibited sensitivity to pH changes and offered satisfactory recovery rates and limits of detection (Zhao et al., 2021).
Biological Activities and Pharmaceutical Applications
The derivatives of (4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid have been investigated for their biological activities. Studies have indicated their potential in acting against various biological targets. For instance, a synthesized boronic ester compound derived from phenyl boronic acid and quercetin was evaluated for its antioxidant, antibacterial, anti-enzyme, and anticancer activities. This compound exhibited dominant antioxidant activity and significant cytotoxic effects on certain cancerous cell lines (Temel et al., 2022).
Propriétés
IUPAC Name |
(4-fluoro-3-morpholin-4-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO5S/c12-9-2-1-8(11(14)15)7-10(9)19(16,17)13-3-5-18-6-4-13/h1-2,7,14-15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLKRRBTZFILPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)S(=O)(=O)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-3-(morpholinosulfonyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



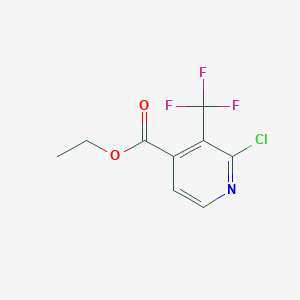
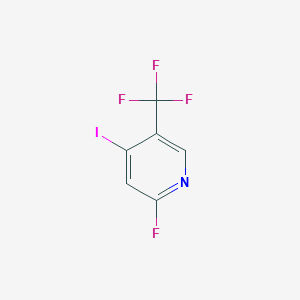
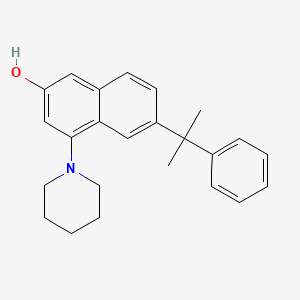
![3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1408466.png)
![{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1408467.png)
![3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid](/img/structure/B1408468.png)
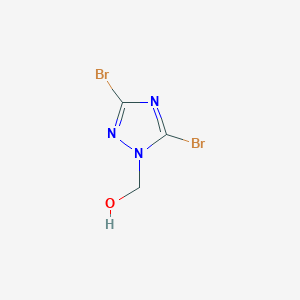
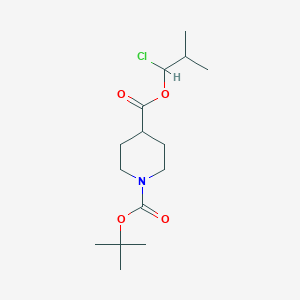
![2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide](/img/structure/B1408475.png)
